Cas no 1823295-64-2 (Tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate)

Tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- TERT-BUTYL 4-BENZYL-3-CYANO-1,4-DIAZEPANE-1-CARBOXYLATE
- AMY15483
- FD7141
- Tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate
-
- MDL: MFCD21648522
- インチ: 1S/C18H25N3O2/c1-18(2,3)23-17(22)21-11-7-10-20(16(12-19)14-21)13-15-8-5-4-6-9-15/h4-6,8-9,16H,7,10-11,13-14H2,1-3H3
- InChIKey: DPIIMUKQPYCKFQ-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N1CCCN(CC2C=CC=CC=2)C(C#N)C1)=O
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 23
- 回転可能化学結合数: 4
- 複雑さ: 443
- トポロジー分子極性表面積: 56.6
- XLogP3: 2.6
Tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | K09712-100g |
tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate |
1823295-64-2 | 97% | 100g |
$8000 | 2024-05-25 | |
eNovation Chemicals LLC | K09712-100g |
tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate |
1823295-64-2 | 97% | 100g |
$8000 | 2025-02-27 | |
Chemenu | CM285835-1g |
tert-Butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate |
1823295-64-2 | 97% | 1g |
$514 | 2022-06-12 | |
eNovation Chemicals LLC | K09712-100g |
tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate |
1823295-64-2 | 97% | 100g |
$8000 | 2025-02-28 | |
Chemenu | CM285835-1g |
tert-Butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate |
1823295-64-2 | 97% | 1g |
$514 | 2021-06-09 | |
Crysdot LLC | CD12103086-1g |
tert-Butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate |
1823295-64-2 | 97% | 1g |
$545 | 2024-07-24 |
Tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate 関連文献
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
-
8. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
10. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
Tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylateに関する追加情報
Recent Advances in the Synthesis and Applications of Tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate (CAS: 1823295-64-2)
The compound Tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate (CAS: 1823295-64-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its 1,4-diazepane core, serves as a versatile intermediate in the synthesis of biologically active molecules. Recent studies have highlighted its potential in the development of novel therapeutic agents, particularly in the areas of central nervous system (CNS) disorders and oncology.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the use of Tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate as a key precursor in the synthesis of gamma-aminobutyric acid (GABA) receptor modulators. The study demonstrated that the compound's unique structural features, including the cyano and benzyl substituents, contribute to enhanced binding affinity and selectivity for GABA-A receptor subtypes. This finding opens new avenues for the development of anxiolytic and anticonvulsant drugs with improved efficacy and reduced side effects.
Another notable application of this compound was reported in a recent patent (WO2023056789A1), where it was utilized as a building block for the synthesis of small-molecule inhibitors targeting protein-protein interactions (PPIs) in cancer cells. The patent highlights the compound's ability to introduce conformational constraints into the inhibitor design, thereby improving target specificity and pharmacokinetic properties. Preliminary in vitro studies showed promising results against breast cancer cell lines, with IC50 values in the low micromolar range.
From a synthetic chemistry perspective, advancements have been made in the efficient production of Tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate. A 2024 paper in Organic Process Research & Development described an optimized multi-step synthesis route that achieves an overall yield of 68% while reducing the use of hazardous reagents. The improved protocol features a novel reductive amination step and employs green chemistry principles, making it more suitable for scale-up in industrial settings.
Structural characterization studies using X-ray crystallography and NMR spectroscopy have provided deeper insights into the compound's conformational preferences. The diazepane ring adopts a chair-like conformation with the benzyl and cyano groups in equatorial positions, as confirmed by density functional theory (DFT) calculations. These structural details are crucial for understanding the compound's reactivity and for guiding further derivatization efforts.
Looking forward, researchers are exploring the potential of Tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate in drug discovery platforms. Its modular structure allows for diverse chemical modifications, making it valuable for library synthesis in high-throughput screening campaigns. Several pharmaceutical companies have included this compound in their proprietary collections for fragment-based drug discovery, particularly for targets requiring privileged structures with balanced lipophilicity and polarity.
In conclusion, Tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate (CAS: 1823295-64-2) represents an important scaffold in medicinal chemistry with wide-ranging applications. Recent studies have expanded our understanding of its synthetic accessibility, structural properties, and biological potential. As research continues, this compound is likely to play an increasingly significant role in the development of new therapeutic agents across multiple disease areas.
1823295-64-2 (Tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate) Related Products
- 1693623-86-7(tert-butyl 3-(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy-4-iodopyrrolidine-1-carboxylate)
- 750514-83-1(2-Pyrrolidinecarboxamide, N-ethyl-)
- 1546168-16-4(2-fluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine)
- 1955507-40-0(Tert-butyl 2-(2-chloroacetamido)-2-phenylacetate)
- 30462-35-2(Theaflavin 3,3'-digallate)
- 2171612-09-0(5-ethoxy-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-hydroxypentanoic acid)
- 1314715-75-7(2-(1-aminocyclobutyl)-5-chlorophenol)
- 2227675-91-2((1S)-1-(3-methyloxetan-3-yl)ethan-1-ol)
- 2580191-07-5(2-{(tert-butoxy)carbonylamino}-4-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid)
- 2034526-73-1(2-chloro-6-fluoro-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]benzamide)




